molecular formula C11H10BrN B1319539 1-(4-Bromophenyl)cyclobutanecarbonitrile CAS No. 485828-58-8

1-(4-Bromophenyl)cyclobutanecarbonitrile

Cat. No. B1319539
Key on ui cas rn: 485828-58-8
M. Wt: 236.11 g/mol
InChI Key: DZWFVACFASLQKS-UHFFFAOYSA-N
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Patent
US09289431B2

Procedure details

A solution of potassium hydroxide (56.5 g) and tetrabutylammonium bromide (2.92 g) in toluene (400 mL) and water (30 mL) was warmed to 70° C. Then, 1,3-dibromopropane (39.0 g) and 2-(4-bromophenyl)acetonitrile (35.5 g) were sequentially added thereto, and the mixture was stirred at 100° C. for 3 hours. After the reaction mixture was cooled to 80° C., heptane (100 mL) was added thereto, and the mixture was further cooled to room temperature. The reaction mixture was filtered and washed with hexane, and the organic layer was separated. The obtained organic layer was washed with saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate) to give the desired product (24.0 g, yield: 56%) as a colorless oil.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH2:4][CH2:5][CH2:6]Br.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]#[N:17])=[CH:11][CH:10]=1.CCCCCCC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2([C:16]#[N:17])[CH2:6][CH2:5][CH2:4]2)=[CH:11][CH:10]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.92 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
35.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was further cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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